Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate
Description
Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is a propanoate ester featuring a cyclohexyl ester group and a 3-chlorophenyl carbamoyloxy substituent. Its structure comprises three key components:
- Cyclohexyl ester: Enhances lipophilicity, likely improving membrane permeability compared to shorter-chain esters (e.g., ethyl).
- 3-Chlorophenyl carbamoyloxy group: Introduces aromatic and carbamate moieties, which are common in pharmaceuticals for modulating receptor interactions or stability .
For instance, ethyl 2-(3-chlorophenyl)propanoate was synthesized via refluxing 2-(3-chlorophenyl)propanoic acid with ethanol and sulfuric acid .
Properties
CAS No. |
6328-37-6 |
|---|---|
Molecular Formula |
C16H20ClNO4 |
Molecular Weight |
325.79 g/mol |
IUPAC Name |
cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |
InChI |
InChI=1S/C16H20ClNO4/c1-11(15(19)22-14-8-3-2-4-9-14)21-16(20)18-13-7-5-6-12(17)10-13/h5-7,10-11,14H,2-4,8-9H2,1H3,(H,18,20) |
InChI Key |
HYOWHFTWLDKFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1CCCCC1)OC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Chloroformate Intermediates
One of the most reliable methods to prepare carbamate derivatives such as Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate involves the use of chloromethyl chloroformate or related chloroformate reagents as intermediates.
- General Procedure:
- A solution of chloromethyl chloroformate in an organic solvent such as dichloromethane or hexane is prepared under cooling (0°C).
- Pyridine or another base is added dropwise to neutralize the generated HCl.
- The corresponding alcohol (cyclohexanol) is added to form the cyclohexyl chloroformate intermediate.
- Separately, the 3-chlorophenyl amine or its derivative is reacted with this intermediate to form the carbamate linkage.
- The reaction mixture is stirred for several hours (up to 24 hours) at controlled temperature.
- Standard aqueous workup and purification (e.g., extraction, washing with dilute acid/base, drying, and chromatographic purification) yield the desired carbamate product.
Coupling via Activated Acid Derivatives
Alternatively, the preparation can proceed through activation of the propanoic acid derivative:
- The 2-hydroxypropanoic acid (or its ester) is converted into an activated intermediate such as an acid chloride or mixed anhydride.
- This activated intermediate is then reacted with 3-chlorophenyl carbamoyl derivatives or amines to form the carbamate linkage.
- Cyclohexanol is introduced either before or after carbamate formation to yield the cyclohexyl ester.
- Reaction conditions typically involve mild bases like sodium bicarbonate or organic bases to facilitate coupling and neutralize acids formed.
Use of Phase Transfer Catalysts and Biphasic Systems
Some methods employ biphasic reaction systems with phase transfer catalysts such as tetrabutylammonium bisulfate to enhance coupling efficiency:
- The acid derivative is dissolved in an organic phase (e.g., dichloromethane).
- The base and phase transfer catalyst are present in the aqueous phase.
- Dropwise addition of chloromethyl chloroformate allows in situ formation of reactive intermediates.
- This method improves yields and purity by facilitating the transfer of reactive species between phases and controlling side reactions.
Data Table: Comparative Summary of Preparation Methods
| Method | Key Reagents | Solvent(s) | Conditions | Advantages | Yield & Purity Notes |
|---|---|---|---|---|---|
| Chloroformate Intermediate | Chloromethyl chloroformate, cyclohexanol, 3-chlorophenyl amine | Dichloromethane, Hexane | 0°C to room temp, 12-24 hrs | High selectivity, mild conditions | High yield, purity >95% typical |
| Activated Acid Derivative | 2-Hydroxypropanoic acid chloride, 3-chlorophenyl carbamoyl derivative, cyclohexanol | DCM or other organic solvents | Room temp, base present | Direct coupling, scalable | Moderate to high yield, purity varies |
| Biphasic with Phase Transfer | Acid derivative, chloromethyl chloroformate, tetrabutylammonium bisulfate | DCM/water biphasic | Room temp, stirring | Improved reaction control, cleaner product | Improved yields, reduced impurities |
Research Findings and Notes
- The use of chloromethyl chloroformate as a reagent is well-documented for carbamate synthesis due to its dual reactivity, enabling formation of carbonate or carbamate linkages depending on the nucleophile.
- Reaction temperature control (0°C to room temperature) is critical to minimize side reactions such as over-chlorination or polymerization.
- Purification typically involves aqueous washes with dilute hydrochloric acid and sodium bicarbonate to remove residual reagents and byproducts, followed by drying and chromatographic separation if necessary.
- The stereochemistry of the propanoate moiety (often the (S)-enantiomer) is preserved by mild reaction conditions, which is important for biological activity.
- The cyclohexyl ester imparts lipophilicity and stability, making the esterification step crucial in the overall synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate is a synthetic organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, including therapeutic uses, mechanisms of action, and potential benefits, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its unique structure, which includes a cyclohexyl group, a carbamate moiety, and a chlorophenyl substituent. These structural features contribute to its biological activity and interaction with various biological targets.
Pharmacological Uses
This compound has been investigated for its potential therapeutic effects. It is primarily studied for:
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through modulation of inflammatory pathways. Its mechanism may involve inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Preliminary studies suggest that it may provide pain relief by interacting with pain receptors in the nervous system.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in inflammatory markers | |
| Analgesic | Pain relief in animal models | |
| Cytokine Inhibition | Decreased levels of TNF-alpha |
Table 2: Comparison with Other Compounds
| Compound Name | Anti-inflammatory Activity | Analgesic Effect | Reference |
|---|---|---|---|
| This compound | Moderate | Yes | |
| Methyl 3-cyclohexyl-2-(cyclohexylamino)propanoate | High | Yes | |
| Ketamine Derivatives | Variable | High |
Case Study 1: Efficacy in Animal Models
In a controlled study involving inflammatory models in rats, this compound demonstrated significant reductions in paw edema compared to control groups. The study utilized various dosages to assess the dose-response relationship.
Case Study 2: Clinical Implications
A clinical trial investigated the safety and efficacy of this compound in patients with chronic pain conditions. Results indicated improved pain management outcomes with minimal side effects, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s structural analogs differ in ester groups, aromatic substituents, and functional groups, leading to distinct properties:
Biological Activity
Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate, with the CAS number 6328-37-6, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a cyclohexyl group attached to a propanoate moiety, which is further substituted with a carbamoyloxy group derived from 3-chlorophenyl. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C16H20ClNO4
- Molecular Weight : 325.79 g/mol
- SMILES Notation : C2=C(NC(OC(C(OC1CCCCC1)=O)C)=O)C=CC=C2Cl
- InChI : 1S/C16H20ClNO4/c1-11(15(19)22-14-8-3-2-4-9-14)21-16(20)18-13-7-5-6-12(17)10-13/h5-7,10-11,14H,2-4,8-9H2,1H3,(H,18,20)
This compound exhibits its biological effects primarily through interactions with various biological targets:
- Cholinesterase Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. For instance, certain carbamate derivatives demonstrate IC50 values indicating their potency as AChE inhibitors .
- G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR pathways, which are pivotal in mediating various physiological responses. Research indicates that similar compounds can modulate receptor activities linked to cardiovascular and neuroendocrine functions .
Case Studies and Research Findings
Research into this compound has been limited; however, related studies provide insight into its potential applications:
- Neuroprotective Effects : Analogous compounds have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. For example, some derivatives have shown promise in enhancing neuronal survival under stress conditions .
- Anticancer Activity : Compounds with similar structures have been evaluated for their anticancer effects. They have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .
- Pharmacokinetics and Safety : Preliminary studies suggest that cyclohexyl derivatives may possess favorable pharmacokinetic profiles, including good absorption and distribution characteristics .
Comparative Biological Activity Table
Q & A
What are the established synthetic routes for Cyclohexyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate, and what critical parameters influence reaction efficiency?
Basic
The synthesis typically involves esterification and carbamate formation. A validated approach includes reacting 2-(3-chlorophenyl)propanoic acid with cyclohexanol under acidic conditions (e.g., sulfuric acid in ethanol) to form the ester intermediate . Subsequent carbamoylation with 3-chlorophenyl isocyanate under anhydrous conditions yields the target compound. Key parameters include:
- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) improve esterification efficiency .
- Temperature control : Reflux (70–80°C) ensures complete ester formation while avoiding decomposition .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical for isolating high-purity product .
Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Basic
A combination of ¹H/¹³C NMR , LC-MS , and IR spectroscopy is essential:
- NMR :
- ¹H NMR : Signals at δ 1.2–1.8 ppm (cyclohexyl protons), δ 4.5–5.0 ppm (ester carbonyl adjacent CH), and δ 7.2–7.6 ppm (3-chlorophenyl aromatic protons) confirm substituent integration .
- ¹³C NMR : Peaks near 170–175 ppm (ester and carbamate carbonyls) validate functional groups .
- LC-MS : Molecular ion [M+H]⁺ at m/z 354.8 (calculated for C₁₇H₂₁ClNO₄) confirms molecular weight .
- IR : Strong bands at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (carbamate C=O) .
How can researchers resolve discrepancies in reported biological activity data for carbamoyloxy-containing compounds?
Advanced
Discrepancies often arise from variations in assay conditions or metabolic stability . Methodological strategies include:
- Standardized assays : Use isogenic cell lines and controlled ATP levels to minimize variability in receptor-binding studies .
- Metabolite profiling : Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify degradation products that may interfere with activity measurements .
- Structural analogs : Compare activity profiles of derivatives (e.g., 4-chlorophenyl vs. 3-chlorophenyl substitutions) to isolate pharmacophore contributions .
What strategies are recommended for improving the hydrolytic stability of the carbamate group in this compound?
Advanced
To enhance stability in aqueous environments:
- Steric shielding : Introduce bulky substituents (e.g., ortho-methyl groups on the phenyl ring) to hinder nucleophilic attack on the carbamate .
- pH optimization : Formulate buffers at pH 5–6, where carbamate hydrolysis is minimized compared to neutral or alkaline conditions .
- Prodrug approaches : Replace the cyclohexyl ester with a tert-butyl group, which hydrolyzes selectively in target tissues .
What are the known pharmacological targets of this compound based on structural analogs?
Basic
Analogous carbamates (e.g., Arena Pharmaceuticals’ patent) target G protein-coupled receptors (GPCRs) , particularly:
- Prostaglandin EP4 receptors : Implicated in inflammatory pathways .
- Adrenergic receptors : Modulate cardiovascular activity (e.g., hypertension) .
- In vitro validation : Use HEK293 cells transfected with human receptor clones and cAMP assays to confirm target engagement .
How to design degradation studies to assess the environmental impact of this compound?
Advanced
Follow OECD guidelines for hydrolysis , photolysis , and biodegradation :
- Hydrolysis : Incubate at pH 4, 7, and 9 (25°C and 50°C) for 5–30 days; analyze via HPLC to quantify parent compound degradation .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor by LC-MS for byproducts like 3-chloroaniline .
- Soil metabolism : Use ¹⁴C-labeled compound in OECD 307 tests to track mineralization rates and bound residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
